Derquantel

概要

説明

デルクアンテルは、スピロインドール系化合物で、経口駆虫剤として機能します。 主にアバメクチンとの併用で、羊の成虫および未成熟の胃腸線虫の幅広い種類に対する治療と駆除に使用されます . この化合物は、他の駆虫剤に対して抵抗性のある寄生虫に対する有効性で知られており、獣医学において貴重なツールとなっています .

2. 製法

デルクアンテルは、真菌Penicillium simplicissimumの発酵抽出物から単離されたパラヘルクアミドから半合成的に合成されます. 合成経路には、パラヘルクアミドの化学的還元が含まれ、その後、駆虫特性を強化するために特定の化学修飾が行われます. デルクアンテルの工業生産方法は公表されていませんが、通常は専門の製薬会社によって製造されています .

準備方法

Derquantel is synthesized semi-synthetically from paraherquamide, which is isolated from the fermentation extracts of the fungus Penicillium simplicissimum. The synthetic route involves the chemical reduction of paraherquamide, followed by specific chemical modifications to enhance its anthelmintic properties. The industrial production methods for this compound are not publicly disclosed, but it is typically produced by specialized pharmaceutical companies .

化学反応の分析

デルクアンテルは、以下を含むいくつかの種類の化学反応を受けます。

これらの反応に使用される一般的な試薬には、パラヘルクアミドをデルクアンテルに変換するのを促進する還元剤と特定の触媒が含まれます. これらの反応から生成される主な生成物は、最終的なデルクアンテル化合物を作るためにさらに修飾される中間体です.

4. 科学研究への応用

デルクアンテルには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Efficacy Against Parasitic Infections

Derquantel is notably effective against a variety of gastrointestinal and respiratory nematodes in sheep. The combination product of this compound with abamectin (marketed as STARTECT®) has been extensively studied. Research indicates that this combination demonstrates high efficacy against resistant strains of nematodes, which are increasingly problematic in veterinary parasitology.

Key Findings from Research Studies

A comprehensive review of 19 studies conducted across Australia, New Zealand, South Africa, and the UK highlighted the following:

- Efficacy Rates : this compound-abamectin showed ≥ 98.9% efficacy against key nematode species such as Haemonchus contortus and Teladorsagia circumcincta, even in cases where resistance to other anthelmintics was present .

- Resistance Management : The studies included both naturally occurring and experimentally induced infections. Among the resistant strains tested, this compound maintained high efficacy levels, making it a critical tool in managing anthelmintic resistance .

Summary of Mechanism

| Mechanism | Details |

|---|---|

| Type | Nicotinic acetylcholine receptor antagonist |

| Effect on Nematodes | Induces flaccid paralysis by inhibiting neuromuscular transmission |

| Synergistic Effects | Exhibits synergism when used in combination with abamectin |

Broader Applications and Future Directions

While this compound is primarily utilized in veterinary medicine for sheep, its potential applications extend beyond this scope:

- One Health Approach : Insights gained from veterinary applications may inform human health strategies, particularly in understanding drug resistance mechanisms shared between human and animal parasites .

- Research on Other Parasites : There is ongoing research into the efficacy of this compound against other parasitic infections beyond nematodes, including potential applications in human medicine .

Case Studies and Research Insights

Several case studies have illustrated the practical applications of this compound:

- Field Trials : In various field trials across different regions, this compound-abamectin was shown to effectively reduce worm burdens in sheep herds previously treated with other anthelmintics that had failed due to resistance.

- Combination Therapy Studies : Research has explored the use of this compound in combination with other antiparasitic agents to enhance efficacy and reduce the likelihood of developing resistance .

作用機序

類似化合物との比較

デルクアンテルは、その特定の作用機序と耐性寄生虫に対する有効性により、駆虫剤の中でユニークです . 類似化合物には以下が含まれます。

パラヘルクアミド: デルクアンテルが合成される母体化合物.

アバメクチン: デルクアンテルの抗寄生虫スペクトルを強化するために、しばしば併用されます.

レバミゾール: ニコチン性アセチルコリン受容体を標的とする別の駆虫剤ですが、化学構造が異なります.

ベンジミダゾール類: 異なる分子標的を標的にし、類似の寄生虫感染症の治療によく使用される駆虫剤のクラス.

デルクアンテルのユニークさは、耐性を克服する能力と特定の作用機序にあり、抗寄生虫剤の兵器庫に貴重な追加となっています .

生物活性

Derquantel is a semi-synthetic spiroindole anthelmintic compound primarily used for the treatment of gastrointestinal nematodes in livestock, particularly sheep. Its biological activity is characterized by its mechanism of action, efficacy against various nematode species, and its interactions with other anthelmintic agents. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates by targeting the nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. By blocking these receptors, this compound disrupts the neuromuscular function of the parasites, leading to paralysis and eventual death. This mechanism is crucial for its effectiveness against nematodes that have developed resistance to other anthelmintics.

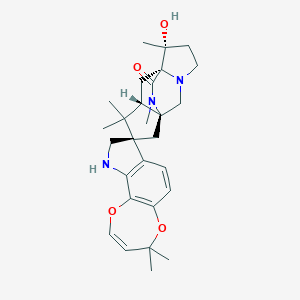

- Structure : The unique spiroindole structure of this compound is pivotal to its biological activity. It features a bicyclic system with an indole ring fused to a cyclopropane ring, which enhances its interaction with nAChRs .

Efficacy Against Nematodes

Numerous studies have evaluated the efficacy of this compound in both laboratory and field settings. Notably, this compound has shown high efficacy against various nematode species, including those resistant to traditional treatments.

Case Studies and Research Findings

- Field Efficacy : A study demonstrated that an oral formulation of this compound combined with abamectin achieved over 99.2% efficacy against mixed strongyle populations in sheep. In trials involving Nematodirus species, this compound-abamectin exhibited 100% efficacy .

- Combination Therapy : Research has indicated that combining this compound with abamectin results in synergistic effects at nAChRs, enhancing overall anthelmintic activity. This combination is particularly effective against resistant strains of nematodes .

- Dose-Response Studies : In dose-ranging studies, this compound consistently demonstrated over 95% reduction in mean worm counts across various nematode species at doses ranging from 0.5 to 8 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Value |

|---|---|

| Tmax (hours) | 4.17 (range: 3.25–5.10) |

| Cmax (ng/ml) | 108 (range: 80.8-145) |

| Oral Bioavailability | ~56% (range: 44.3-71.3%) |

| Volume of Distribution (ml/kg) | 3220 (range: 2470-3970) |

| Clearance (ml/kg/min) | 11.1 (range: 9.5-12.8) |

| Half-life (hours) | 9.3 (range: 6.1–19.3) |

These pharmacokinetic parameters indicate that this compound is well-absorbed and distributed within the host's body, contributing to its effectiveness as an anthelmintic agent .

Safety Profile

The safety profile of this compound has been assessed through various studies focusing on its immunotoxicity and general toxicity levels in target animals:

- Immunotoxicity Studies : Evaluations show that this compound does not significantly impair immune function in treated animals, which is crucial for maintaining overall health during treatment .

- Toxicological Assessments : Comprehensive evaluations indicate that this compound has a favorable safety margin when used according to recommended dosages, making it suitable for inclusion in parasite control programs .

特性

IUPAC Name |

(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLXWPZFQQUIU-WGNDVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940260 | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187865-22-1 | |

| Record name | Derquantel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。